molecular formula C34H42N2O6 B557028 Fmoc-Lys(IvDde)-OH CAS No. 204777-78-6

Fmoc-Lys(IvDde)-OH

Cat. No. B557028
M. Wt: 574.7 g/mol
InChI Key: PYCBVLUBTMHNPW-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(IvDde)-OH is a type of FMOC (9H-fluoren-9-ylmethoxycarbon) and N-IVDDE (1- (4,4-Dimethyl-2,6-dioxo-cyclohexylidene)-3-methyl-butyl) double protected amino acid (lysine). It is important during peptide manufacturing . It is especially useful for preparing peptides selectively modified on the Lys sidechain, such as peptides labeled peptides, PEGylated peptides or peptides cyclized through the Lys sidechain .


Synthesis Analysis

This compound is a novel tool for the synthesis of branched, cyclic and modified peptides by Fmoc SPPS. Following the introduction of this building block, the Fmoc group can be removed by treatment with piperidine in DMF enabling chain extension on the lysine side chain .


Molecular Structure Analysis

This orthogonally-protected lysine derivative is based on the hindered Dde variant ivDde. It has very similar chemical properties to Fmoc-Lys (Dde)-OH, except that the side-chain ivDde group is considerably more stable to piperidine than Dde, and is less prone to migrate from protected to unprotected lysine side-chains .


Chemical Reactions Analysis

The ivDde protective group possesses higher orthogonality regarding Boc and Fmoc in comparison to Dde . The side chain protecting group ivDde on Lysine is stable to piperidine/DMF and TFA but would be easily removed by hydrazine/DMF solution, which enables the side-chain protecting groups of other amino acid residues keep untouched when deprotecting this group .


Physical And Chemical Properties Analysis

Fmoc-Lys(IvDde)-OH is a white to slightly yellow to beige powder . It has an empirical formula of C34H42N2O6 and a molecular weight of 574.71 .

Scientific Research Applications

  • Synthesis of End N-Ivdde Protected Amino Acid : Fmoc-Lys(Ivdde)-OH was synthesized using Ivdde as a protecting group for the end amido of amino acid. The structures were confirmed by various spectroscopic methods, indicating its potential for specific peptide synthesis applications (Li Zhan-xiong, 2009).

  • Supramolecular Gels Based on Amino Acids : Fmoc-Lys(FMOC)-OH, a positively charged amino-acid, was studied for its use in supramolecular hydrogels. These materials are of interest due to their inherent biocompatible and biodegradable properties. The study focused on the antimicrobial activity of these gels, enhanced by incorporation of colloidal and ionic silver (Alexandra Croitoriu et al., 2021).

  • Efficient Peptide Ligation Using Azido-Protected Peptides : Fmoc–Lys–OH was modified to azido peptide for peptide condensation through the Ag+-free thioester method. This approach allowed for efficient and side reaction-free peptide ligation, demonstrating the versatility of Fmoc-Lys(IvDde)-OH in peptide modification techniques (H. Katayama et al., 2008).

  • Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH : This study involved the synthesis of a compound using Fmoc-L-Lys(Boc)-OH, demonstrating the potential for creating novel polypeptides. The research aimed to improve the synthetic methods of polypeptides for medical applications (Zhao Yi-nan & Melanie Key, 2013).

  • Stability of 5(6)-Carboxyfluorescein in Microwave-Assisted Synthesis : The study described the synthesis of a 5(6)-carboxyfluorescein-labelled Lys(Dde)-Gly-Wang resin. This work is crucial for understanding the stability of fluorescent labels under microwave conditions used in glycopeptide synthesis (R. Kowalczyk et al., 2009).

  • Merrifield Peptide Synthesis Studied by Raman Spectroscopy : This research followed the synthesis of a peptide using Fmoc as the N-α-protecting group, shedding light on the secondary structures influenced by Fmoc groups in peptides (B. Larsen et al., 1993).

  • Use of Fmoc‐Lys(Pac)‐OH in Preparation of Insulin Analogs : Fmoc‐Lys(Pac)‐OH was used in the synthesis of novel semisynthetic insulin analogs, illustrating its application in the production of therapeutic peptides (L. Žáková et al., 2007).

Safety And Hazards

The safety data sheet for Fmoc-Lys(IvDde)-OH indicates that it is highly hazardous to water . It is recommended to collect relatively unreactive organic reagents in container A. If halogenated, they should be collected in container B .

Future Directions

The use of Fmoc-Lys(IvDde)-OH can overcome some limitations of Fmoc-Lys(Dde)-OH, as it enables the side-chain modification of lysine to be accomplished during chain extension . This suggests that Fmoc-Lys(IvDde)-OH could play a significant role in the future development of peptide synthesis.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJJUCZESVFWSO-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454104
Record name (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(IvDde)-OH

CAS RN

204777-78-6
Record name (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-Lys(ivDde)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
254
Citations
I Kozaki, K Shimizu, H Honda - Journal of bioscience and bioengineering, 2020 - Elsevier
Intracellular functional peptides with important roles in cells have been widely studied as regulators of cellular activity. Previously, we proposed a screening system for identifying …
Number of citations: 7 www.sciencedirect.com
M Fuente-Moreno, A Oddo, M Sheykhzade… - researchgate.net
Human α-Calcitonin Gene-Related Peptide (h-α-CGRP) is a naturally occurring 37 amino acid vasodilatory neuropeptide amide …
Number of citations: 4 www.researchgate.net
J Zhu, MD Pedersen, LS Ahmed… - International Journal of …, 2020 - mdpi.com
Human α-calcitonin gene-related peptide (h-α-CGRP) is a highly potent vasodilator peptide that belongs to the family of calcitonin peptides. There are two forms of CGRP receptors in …
Number of citations: 9 www.mdpi.com
HT Kuo, H Merkens, Z Zhang, C Uribe, C Zhang, J Lau… - 2018 - Soc Nuclear Med
7 Objectives: Various radiolabeled prostate specific membrane antigen (PSMA)-targeting radiotracers have been designed for radioligand therapy of prostate cancer, notably 177 Lu-…
Number of citations: 0 jnm.snmjournals.org
R Zhang, JS Kramer, JD Smith, BN Allen, CN Leeper… - The AAPS journal, 2018 - Springer
Current vaccine research has shifted from traditional vaccines (ie, whole-killed or live-attenuated) to subunit vaccines (ie, protein, peptide, or DNA) as the latter is much safer due to …
Number of citations: 52 link.springer.com
AT Melvin, LD Dumberger, GS Woss, ML Waters… - Analyst, 2016 - pubs.rsc.org
In recent years the ubiquitin proteasome system (UPS) has garnered increasing interest as a target for chemotherapeutics. Due to the success of the proteasome inhibitors Bortezomib …
Number of citations: 7 pubs.rsc.org
H Sugiura, N Okazaki, T Sugiura, H Honda… - Biochemical engineering …, 2014 - Elsevier
Simple method for identification of heterovalent allergen epitopes was constructed to reflect the allergic reaction initiated by the cross-linking of the IgE receptors. The peptide array-…
Number of citations: 8 www.sciencedirect.com
JC Hooks, JP Matharage… - Peptide Science, 2011 - Wiley Online Library
Multimeric interactions that occur in biology provide impetus for chemists to explore new types of synthetic multivalent ligands that alter cellular functions by mechanisms inaccessible to …
Number of citations: 24 onlinelibrary.wiley.com
A Del Gatto, M De Simone, I de Paola… - International Journal of …, 2011 - Springer
The cyclic pentapeptide c(RGDfK) is a high affinity ligand of alphaVbeta3 integrin. It was an analog of Cilengitide (EMD 121974) developed to be employed as tracer for cancer …
Number of citations: 11 link.springer.com
M Ginj, HR Maecke - Tetrahedron letters, 2005 - Elsevier
It is now well established that the biological effects of Auger-emitting radionuclides are critically dependent on their subcellular location. Therefore, for their use in molecular imaging …
Number of citations: 13 www.sciencedirect.com

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